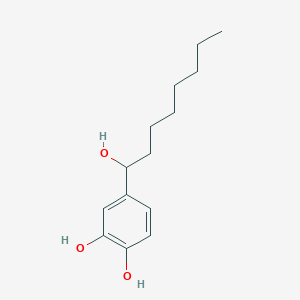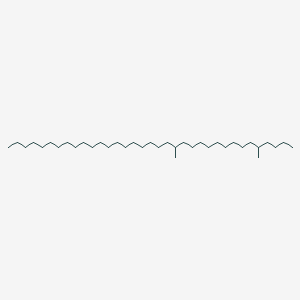
5,15-Dimethylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Dimethylpentatriacontane is a hydrocarbon compound with the molecular formula C37H76. It is a long-chain alkane with two methyl groups attached at the 5th and 15th positions of the pentatriacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller hydrocarbon units. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed under hydrogen gas (H2) atmosphere.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Produces alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Forms halogenated alkanes.
Scientific Research Applications
5,15-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in waxes and coatings.
Mechanism of Action
The mechanism of action of 5,15-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the structural integrity of cell membranes and cuticular layers in insects.
Comparison with Similar Compounds
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane without methyl substitutions.
3,7-Dimethylpentatriacontane (C37H76): Another dimethyl-substituted pentatriacontane with methyl groups at different positions.
Heptatriacontane (C37H76): A straight-chain alkane with the same molecular formula but no methyl substitutions.
Uniqueness
5,15-Dimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties, such as melting point and solubility. This structural variation can also affect its interactions in biological systems and its utility in industrial applications.
Properties
CAS No. |
139445-30-0 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
5,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-30-34-37(4)35-31-28-25-22-24-27-29-33-36(3)32-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
VCUXISXYHWDDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



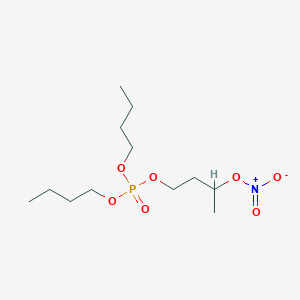
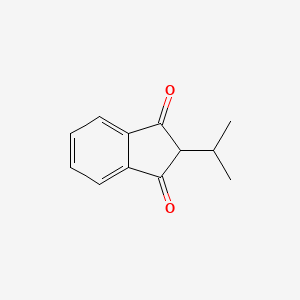
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)

![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
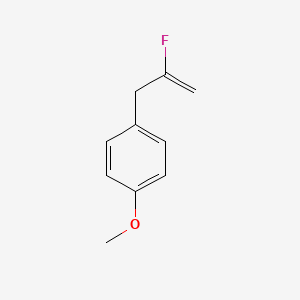

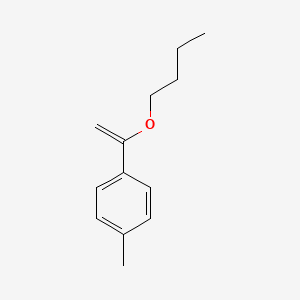
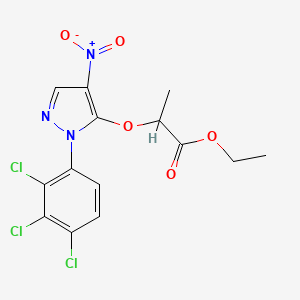
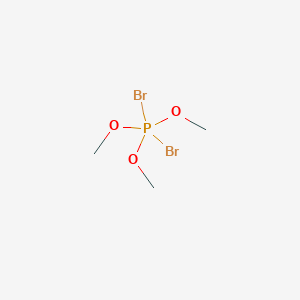

![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
